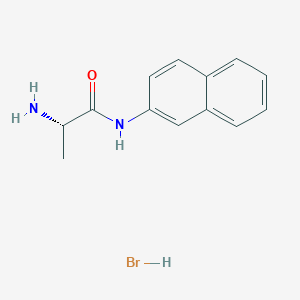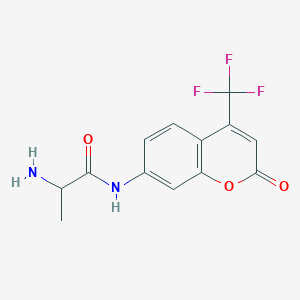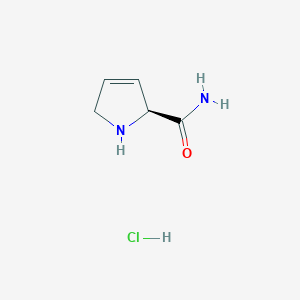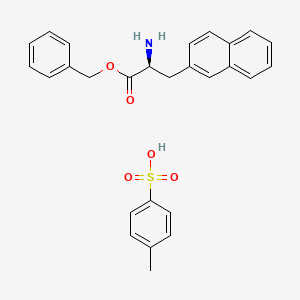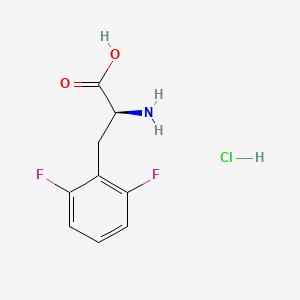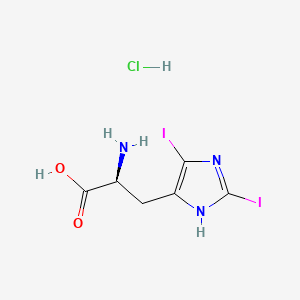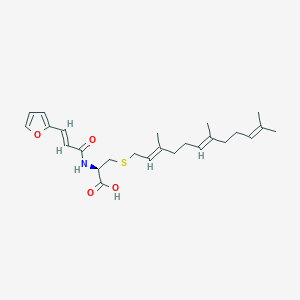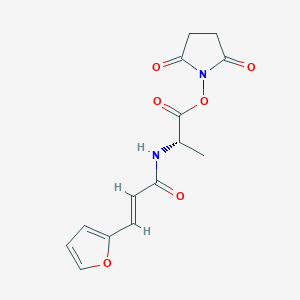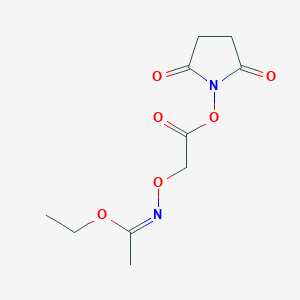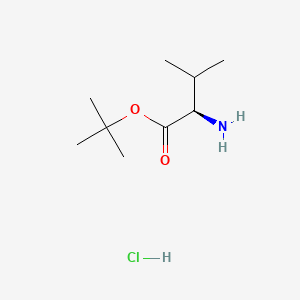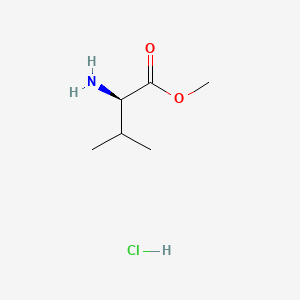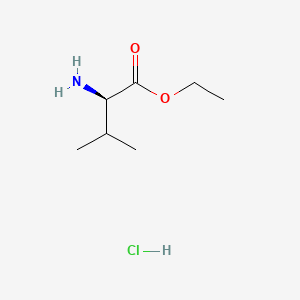![molecular formula C26H34N2O4 B613244 2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid CAS No. 68388-91-0](/img/structure/B613244.png)
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid
Descripción general
Descripción
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid is a synthetic peptide known for its potential therapeutic applications. This compound has gained significant attention in the field of medical research due to its ability to modulate cell signaling pathways and its biological effects on various cell types.
Aplicaciones Científicas De Investigación
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used in the synthesis of complex peptides and proteins. In biology, it is studied for its effects on cell signaling pathways and its potential therapeutic applications. In medicine, this compound is being researched for its potential to modulate biological processes and treat various diseases. In industry, it is used in the production of peptides and proteins for research and therapeutic purposes .
Safety and Hazards
Safety measures for handling Adpoc-Trp-OH include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental release, it is advised to prevent further spillage or leakage if it is safe to do so, and avoid letting the chemical enter drains .
Mecanismo De Acción
Mechanism of Action of Adpoc-Trp-OH
Adpoc-Trp-OH, also known as 3-((S)-6-((3S,5S,7S)-adamantan-1-yl)-6-methyl-2-(prop-1-en-2-yl)heptyl)-1H-indole , is a complex chemical compound. Its mechanism of action involves several steps and factors, which are discussed below.
Target of Action
It’s worth noting that compounds similar to adpoc-trp-oh have been found to interact with transient receptor potential (trp) channels . TRP channels are a type of ion channel that play a crucial role in sensing environmental changes and are involved in various physiological processes .
Mode of Action
Based on the information about similar compounds, it can be inferred that adpoc-trp-oh might interact with its targets, such as trp channels, leading to changes in the cellular environment .
Biochemical Pathways
Adpoc-Trp-OH likely affects several biochemical pathways. Tryptophan (Trp), a key component of Adpoc-Trp-OH, is known to be involved in various metabolic pathways. For example, host cells metabolize dietary tryptophan into kynurenine and its derivatives, serotonin, and tryptamine . These metabolites play crucial roles in various physiological processes.
Pharmacokinetics
The pharmacokinetics of a drug molecule generally involves its absorption into the body, distribution throughout the body, metabolism into new chemical compounds, and finally, its excretion .
Result of Action
It can be inferred that the interaction of adpoc-trp-oh with its targets could lead to changes in cellular homeostasis and potentially affect various physiological processes .
Action Environment
The action environment of Adpoc-Trp-OH likely involves various factors that influence its action, efficacy, and stability. These factors could include the cellular environment, the presence of other molecules, and the physiological state of the organism . .
Análisis Bioquímico
Biochemical Properties
Adpoc-Trp-OH plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, Adpoc-Trp-OH is known to bind with tryptophan hydroxylase, an enzyme involved in the biosynthesis of serotonin. This interaction is essential for understanding the regulation of serotonin levels in the brain. Additionally, Adpoc-Trp-OH interacts with various receptors, including the serotonin receptor, influencing neurotransmission and signaling pathways .
Cellular Effects
Adpoc-Trp-OH has profound effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This modulation can lead to changes in neurotransmitter release, affecting mood, cognition, and behavior. In immune cells, Adpoc-Trp-OH can alter gene expression, leading to changes in cytokine production and immune responses. Furthermore, Adpoc-Trp-OH impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Adpoc-Trp-OH involves its binding interactions with biomolecules. It binds to the active site of tryptophan hydroxylase, inhibiting its activity and reducing serotonin synthesis. This inhibition can lead to decreased serotonin levels, affecting various physiological processes. Adpoc-Trp-OH also acts as an agonist or antagonist at serotonin receptors, depending on the receptor subtype. These interactions result in changes in receptor conformation and downstream signaling pathways, ultimately influencing cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adpoc-Trp-OH can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Adpoc-Trp-OH remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to Adpoc-Trp-OH can lead to adaptive changes in cells, such as receptor desensitization or upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of Adpoc-Trp-OH vary with different dosages in animal models. At low doses, Adpoc-Trp-OH may enhance serotonin signaling, leading to improved mood and cognitive function. At high doses, it can cause toxic effects, such as serotonin syndrome, characterized by excessive serotonin activity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
Adpoc-Trp-OH is involved in several metabolic pathways, primarily those related to serotonin biosynthesis and degradation. It interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the levels of serotonin and its metabolites. Adpoc-Trp-OH can also affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, Adpoc-Trp-OH is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Adpoc-Trp-OH’s localization and accumulation in specific tissues depend on its interactions with transporters and binding proteins. These interactions determine the compound’s bioavailability and therapeutic potential .
Subcellular Localization
Adpoc-Trp-OH’s subcellular localization is essential for its activity and function. It is primarily localized in the cytoplasm and can be transported to specific organelles, such as the mitochondria or endoplasmic reticulum, depending on its targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, can also influence Adpoc-Trp-OH’s localization and activity. Understanding these factors is crucial for elucidating the compound’s mechanism of action and therapeutic potential .
Métodos De Preparación
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The conventional SPPS requires protecting the nucleophilic side chains of amino acids to prevent undesired modifications. A large volume of trifluoroacetic acid (TFA) is generally needed to remove these protecting groups post the peptide assembly . Industrial production methods also involve the use of minimal-protection solid-phase peptide synthesis (MP-SPPS), which enhances productivity and aligns with green chemistry principles .
Análisis De Reacciones Químicas
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, dimethylformamide (DMF), and N-methylpyrrolidone (NMP). The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of tryptophan residues in this compound can lead to the formation of hydroperoxides, alcohols, N-formylkynurenine, and kynurenine .
Comparación Con Compuestos Similares
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid can be compared with other synthetic peptides such as Fmoc-Arg-OH and Fmoc-Tyr-OH. While these compounds share similar synthetic routes and applications, this compound is unique in its ability to modulate specific cell signaling pathways and its potential therapeutic applications . Other similar compounds include peptide thioesters, which are used in the synthesis of cyclic peptides and proteins .
Propiedades
IUPAC Name |
2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-25(2,15-26-11-16-7-17(12-26)9-18(8-16)13-26)32-24(31)28-22(23(29)30)10-19-14-27-21-6-4-3-5-20(19)21/h3-6,14,16-18,22,27H,7-13,15H2,1-2H3,(H,28,31)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCIXRYSJDUEOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



